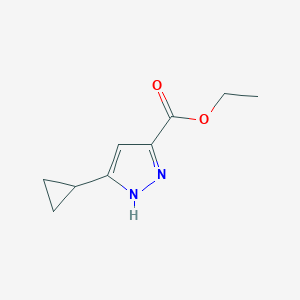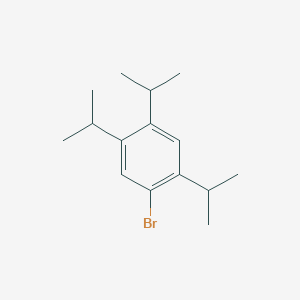
1-Bromo-2,4,5-triisopropylbenzene
Overview
Description
1-Bromo-2,4,5-triisopropylbenzene is an organic compound with the molecular formula C15H23Br. It is a derivative of benzene, where three hydrogen atoms are replaced by isopropyl groups and one hydrogen atom is replaced by a bromine atom. This compound is known for its applications in organic synthesis and serves as a building block in the preparation of various chemical products.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Bromo-2,4,5-triisopropylbenzene can be synthesized through the bromination of 2,4,5-triisopropylbenzene. The reaction typically involves the use of bromine (Br2) in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr3). The reaction is carried out under controlled conditions to ensure selective bromination at the desired position on the benzene ring .
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve the use of continuous flow reactors to enhance reaction efficiency and yield. The process may also incorporate advanced purification techniques such as distillation and recrystallization to obtain high-purity products .
Chemical Reactions Analysis
Types of Reactions: 1-Bromo-2,4,5-triisopropylbenzene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles such as hydroxide (OH-), cyanide (CN-), or amines (NH2-).
Oxidation Reactions: The isopropyl groups can be oxidized to form corresponding alcohols or ketones.
Reduction Reactions: The bromine atom can be reduced to form the corresponding hydrocarbon.
Common Reagents and Conditions:
Substitution: Sodium hydroxide (NaOH) or potassium cyanide (KCN) in polar solvents like water or ethanol.
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation using palladium on carbon (Pd/C).
Major Products:
Substitution: Formation of 2,4,5-triisopropylphenol, 2,4,5-triisopropylbenzonitrile, or 2,4,5-triisopropylaniline.
Oxidation: Formation of 2,4,5-triisopropylbenzyl alcohol or 2,4,5-triisopropylbenzaldehyde.
Reduction: Formation of 2,4,5-triisopropylbenzene.
Scientific Research Applications
1-Bromo-2,4,5-triisopropylbenzene is utilized in various scientific research applications, including:
Chemistry: As a precursor in the synthesis of complex organic molecules and as a reagent in cross-coupling reactions such as Suzuki and Heck reactions.
Biology: In the study of enzyme-catalyzed reactions and as a probe to investigate biological pathways involving halogenated compounds.
Medicine: Potential use in the development of pharmaceutical intermediates and active pharmaceutical ingredients (APIs).
Industry: Used in the production of agrochemicals, dyes, and specialty chemicals
Mechanism of Action
The mechanism by which 1-Bromo-2,4,5-triisopropylbenzene exerts its effects involves the interaction of the bromine atom with nucleophiles or electrophiles in various chemical reactions. The isopropyl groups provide steric hindrance, influencing the reactivity and selectivity of the compound in different reactions. The molecular targets and pathways involved depend on the specific reaction and the reagents used .
Comparison with Similar Compounds
- 1-Bromo-2,4,6-triisopropylbenzene
- 1-Bromo-2,6-diisopropylbenzene
- 1-Bromo-3,5-di-tert-butylbenzene
- 2-Bromomesitylene
Comparison: 1-Bromo-2,4,5-triisopropylbenzene is unique due to the specific positioning of the isopropyl groups, which affects its reactivity and steric properties. Compared to 1-Bromo-2,4,6-triisopropylbenzene, the 2,4,5-isomer may exhibit different reactivity patterns in substitution and oxidation reactions due to the electronic and steric effects of the substituents .
Properties
IUPAC Name |
1-bromo-2,4,5-tri(propan-2-yl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23Br/c1-9(2)12-7-14(11(5)6)15(16)8-13(12)10(3)4/h7-11H,1-6H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HKJFHOJQLRVTJT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC(=C(C=C1C(C)C)Br)C(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


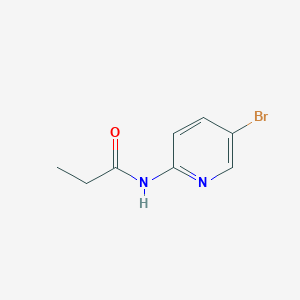
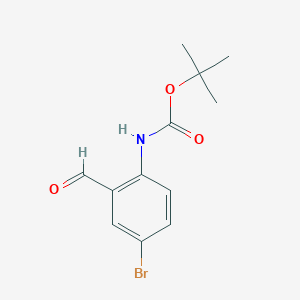
![5-Bromo-3-methylbenzo[b]thiophene](/img/structure/B169043.png)
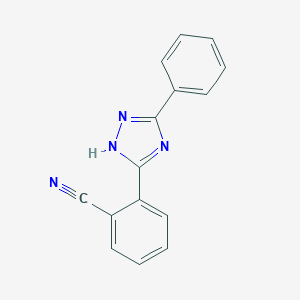

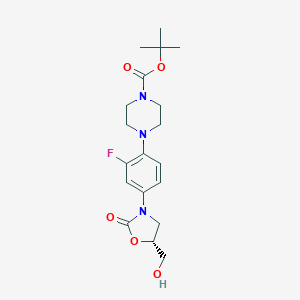
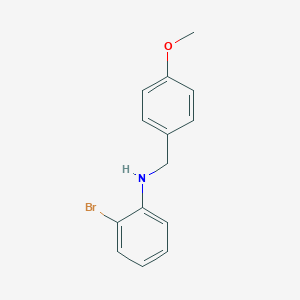
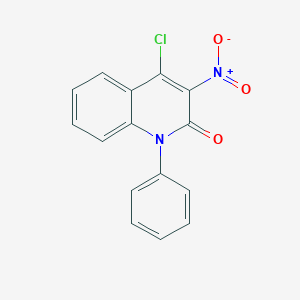
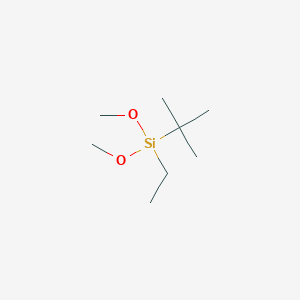
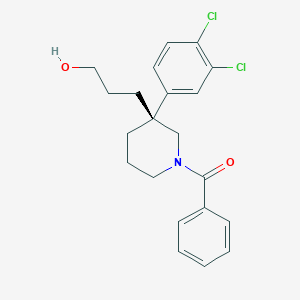
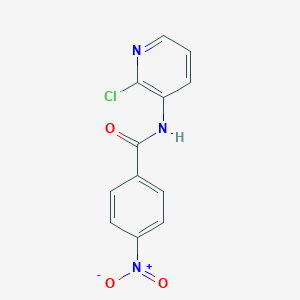

![(2S)-2-[[(2S)-3-phenyl-2-(phenylmethoxycarbonylamino)propanoyl]amino]butanedioic acid](/img/structure/B169073.png)
